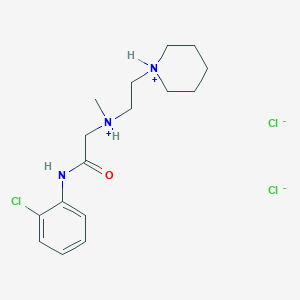
Pristanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pristanal is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a colorless and crystalline solid that is widely used in scientific research due to its unique properties. Pristanal is synthesized through a complex process that involves the use of various chemicals and reagents.
科学的研究の応用
1. Protein Kinase C Activation and Cancer Research
Pristane (2,6,10,14-tetramethylpentadecane) is involved in the activation of protein kinase C (PKC), which plays a role in tumor promotion. Studies have shown that membrane-incorporated pristane can partially activate PKC, suggesting its potential in cancer research and understanding tumor development mechanisms (Janz, Gawrisch, & Lester, 1995).
2. In Vitro Biological Activity
Pristane's biological activity on cells in vitro has been hindered by its hydrophobicity. Research into solubilization protocols, such as using beta-cyclodextrin/pristane inclusion complexes, offers a method for delivering low concentrations of pristane to mammalian cells, facilitating further in vitro studies (Janz & Shacter, 1991).
3. Anaerobic Degradation and Environmental Bioremediation
Pristane is degradable under anaerobic conditions, as shown in microcosm studies with diesel fuel-contaminated material. This finding is significant for environmental bioremediation, as it indicates that pristane can be degraded in situ (Bregnard, Haner, Hohener, & Zeyer, 1997).
4. Synthesis for Monoclonal Antibody Production
Efficient synthesis of pristane under microfluidic conditions has been developed for large-scale production. Pristane is used as an adjuvant for monoclonal antibody production, highlighting its importance in immunological research and therapeutic applications (Tanaka et al., 2007).
5. Role in Autoimmune Diseases
Pristane induces lupus-associated autoantibodies in mice, contributing to understanding the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE). This provides a model for studying autoimmunity and the effects of cytokine production in disease progression (Satoh & Reeves, 1994).
6. Isoprenoid Hydrocarbons in Sediments
Pristane has been isolated from marine sediments, contributing to the understanding of biochemical origins and geochemical formation in ancient and recent sediments. This research is crucial for paleoenvironmental and geochemical studies (Blumer & Snyder, 1965).
7. Pristane-Induced Mammary Carcinomas
Pristane is used as a chemical carcinogen in mice to induce mammary carcinomas, serving as a model for studying breast cancer carcinogenesis and testing drug candidates for human breast cancer (Shetti & Lee, 2021).
8. Interleukin 6 and Autoantibody Production
Research on pristane-induced lupus shows the role of interleukin (IL)-6 in autoantibody production, providing insights into autoimmune responses and the differential IL-6 dependence of various autoantibodies (Richards et al., 1998).
9. Microbial Metabolism
Pristane can be utilized as a sole carbon and energy source by certain bacterial strains. Understanding these metabolic pathways is essential for environmental microbiology and biodegradation studies (McKenna & Kallio, 1971).
10. Pristane in Zooplankton
The presence of pristane in planktonic crustaceans like copepods has implications for marine biology and the study of marine food chains (Blumer, Mullin, & Thomas, 1963).
特性
CAS番号 |
105373-75-9 |
|---|---|
製品名 |
Pristanal |
分子式 |
C19H38O |
分子量 |
282.5 g/mol |
IUPAC名 |
2,6,10,14-tetramethylpentadecanal |
InChI |
InChI=1S/C19H38O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20/h15-19H,6-14H2,1-5H3 |
InChIキー |
IZJRIIWUSIGEAJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |
物理的記述 |
Solid |
同義語 |
Pristanal |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



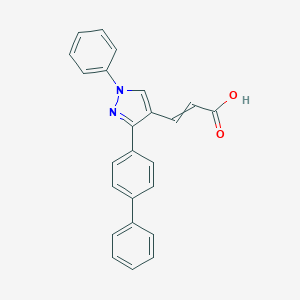
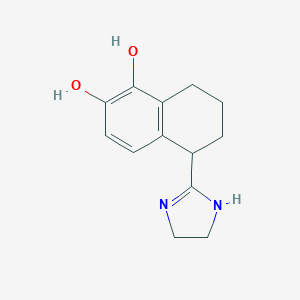
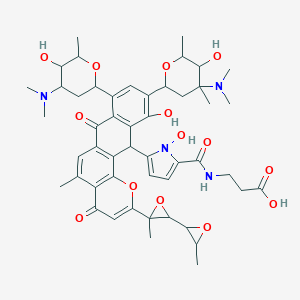
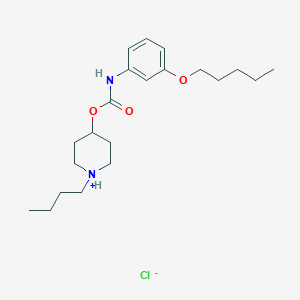
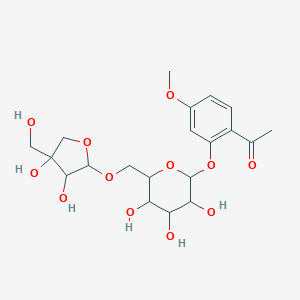
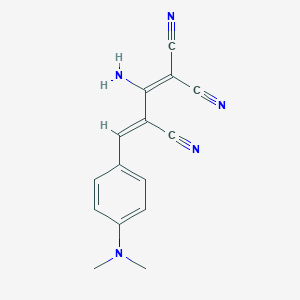
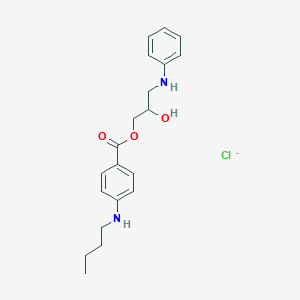
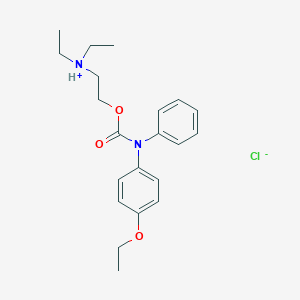

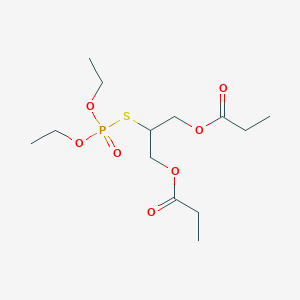
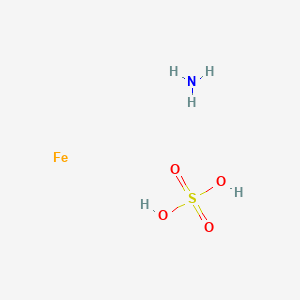
![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)

